molecular formula C8H12N4O3 B8338994 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione

6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione

Cat. No.: B8338994
M. Wt: 212.21 g/mol
InChI Key: FJHKCRGGCFJZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and nitroso groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.

    2,4-Diaminopyrimidine: A related compound with two amino groups, used in various chemical and biological studies.

    6-Amino-2-methylpyrimidine: A simpler analog with one amino group and one methyl group.

Uniqueness

6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is unique due to the presence of both amino and nitroso groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The specific arrangement of these groups also influences the compound’s physical and chemical properties, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

6-amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C8H12N4O3/c1-4(2)3-12-6(9)5(11-15)7(13)10-8(12)14/h4H,3,9H2,1-2H3,(H,10,13,14)

InChI Key

FJHKCRGGCFJZIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)N=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 44.7 g (0.24 mol) of 6-amino-1-(2-methylpropyl)-2,4-(1H,3H)-pyrimidinedione (XIV), dissolved in 2 l hot water, was added 50 ml of 5N HCl and 17 g of NaNO2 (0.25 mol) which were dissolved in water. After cooling the red crystals were filtered off and washed with water. Yield 44.6 g (95%) (XV), NMR.
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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